molecular formula C2H8ClNO B1428313 Ethanolamine-13C2 hydrochloride CAS No. 1173019-25-4

Ethanolamine-13C2 hydrochloride

Cat. No. B1428313
M. Wt: 99.53 g/mol
InChI Key: PMUNIMVZCACZBB-AWQJXPNKSA-N
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Description

Ethanolamine-13C2 hydrochloride is a compound with the linear formula HO13CH213CH2NH2 · HCl . It has a molecular weight of 99.53 g/mol .


Molecular Structure Analysis

The molecular structure of Ethanolamine-13C2 hydrochloride is represented by the linear formula HO13CH213CH2NH2 · HCl . The molecular weight of this compound is 99.53 g/mol .


Physical And Chemical Properties Analysis

Ethanolamine-13C2 hydrochloride has a molecular weight of 99.53 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 99.0361512 g/mol . The topological polar surface area is 46.2 Ų . The compound has a heavy atom count of 5 .

Scientific Research Applications

Metabolism and Biochemical Conversion

Ethanolamine-13C2 hydrochloride plays a significant role in metabolic processes. Research has shown that ethanolamine can be converted to acetate in mammalian tissues, which is essential for various biochemical processes (Sprinson & Weliky, 1969). Additionally, ethanolamine's utilization by bacteria as a carbon and nitrogen source has been connected to bacterial pathogenesis, revealing its importance in microbiology (Garsin, 2010).

Molecular Structure and Conformation

Research into the conformational preferences of ethanolamine and its hydrochloride in solution has been conducted. This has led to insights into its molecular behavior across different solvent polarities (Smith et al., 2007).

Role in Phospholipid Biosynthesis

Ethanolamine is involved in the enzymatic synthesis of ethanolamine plasmalogens, which are critical components of cell membranes (Snyder, Blank & Wykle, 1971). Furthermore, its role in phosphatidylethanolamine synthesis in normal and lymphomatous mouse liver, as studied by 13C NMR spectroscopy, highlights its significance in phospholipid metabolism (Dixon, 1996).

Dermatological and Toxicological Applications

The distribution and metabolism of ethanolamine when applied topically have been studied extensively, providing valuable information for dermatological applications (Klain, Reifenrath & Black, 1985).

Role in Liver Repair and Disease

Ethanolamine has been observed to stimulate repair processes in liver damage, indicating its potential therapeutic applications (Murakami, Nagamura & Hirano, 1998).

Biochemical and Enzymatic Studies

The substrate radical intermediate derived from ethanolamine during catalysis by ethanolamine ammonia-lyase has been characterized, providing insights into enzymatic mechanisms and reactions (Bender, Poyner & Reed, 2008).

Role in Cell Proliferation and Cardioprotection

Ethanolamine modulates rat hepatocyte proliferation, both in vitro and in vivo, suggesting its role in cellular growth processes (Sasaki et al., 1997). It also has been identified as a novel STAT-3 dependent cardioprotective agent (Kelly et al., 2010).

Safety And Hazards

Ethanolamine, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-amino(1,2-13C2)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746133
Record name 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanolamine-13C2 hydrochloride

CAS RN

1173019-25-4
Record name 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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